2-phenyl-N-pyridin-2-ylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)14(17)16-13-9-5-6-10-15-13/h2-11H,1H3,(H,15,16,17) |
InChI Key |
LHPOUVZZNFLHER-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
solubility |
33.9 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl N Pyridin 2 Ylpropanamide and Its Analogs
Established Synthetic Pathways to 2-phenyl-N-pyridin-2-ylpropanamide
The synthesis of this compound primarily relies on the formation of an amide bond between a 2-phenylpropanoic acid derivative and 2-aminopyridine (B139424).
Conventional methods for synthesizing this compound involve the dehydration coupling of carboxylic acids and amines. These reactions typically require an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
A common and fundamental approach is the use of carbodiimide (B86325) coupling reagents. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, 2-phenylpropanoic acid. The activated species then reacts with 2-aminopyridine to form the desired amide. Often, additives like 4-dimethylaminopyridine (B28879) (DMAP) are included to catalyze the reaction. nih.gov
Another widely used strategy is the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acid chloride. Treating 2-phenylpropanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride yields 2-phenylpropanoyl chloride. This highly electrophilic intermediate readily reacts with 2-aminopyridine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.net
Peptide coupling reagents are also frequently employed. Guanidinium- and phosphonium-based reagents like HBTU, HATU, and BOP have proven effective in facilitating amide bond formation, even with less nucleophilic amines. researchgate.net However, the decreased nucleophilicity of 2-aminopyridine can sometimes lead to variable yields with these standard protocols.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | General Application |
|---|---|---|
| Carbodiimides | DCC, EDCI | Direct coupling of carboxylic acids and amines. |
| Acyl Halide Precursors | SOCl₂, (COCl)₂ | Conversion of carboxylic acids to highly reactive acid chlorides. |
| Phosphonium Salts | BOP, PyBOP | Formation of active esters for peptide coupling. |
This table provides an interactive overview of common reagent classes used in conventional amide coupling reactions.
Beyond traditional coupling methods, alternative pathways have been developed for amide bond formation. One novel approach involves the rearrangement of nitrile imines. This method utilizes N-2-nitrophenyl hydrazonyl bromides, which, upon treatment with a base, form a reactive nitrile imine intermediate. This intermediate rearranges to generate an in-situ activated ester, which can then be coupled with an amine to form the amide bond without the need for external coupling agents. nih.gov
Multi-component reactions (MCRs) offer another efficient alternative. A one-pot, three-component reaction involving an aromatic aldehyde, a heteroaryl amine (like 2-aminopyridine), and a phenol (B47542) under solvent-free conditions can produce related N-heteroaryl-arylmethyl structures. researchgate.net While not a direct synthesis of the target propanamide, the principles of MCRs highlight a pathway for rapid assembly of complex molecules from simple precursors.
Furthermore, oxidative amidation reactions provide a direct route from aldehydes or alcohols. For instance, the oxidative coupling of an aldehyde with an amine can be achieved using various catalysts and oxidants, bypassing the need for a pre-formed carboxylic acid. researchgate.net
Advanced Synthetic Strategies and Optimization in this compound Production
Modern synthetic chemistry emphasizes not only the formation of the target molecule but also the control over its three-dimensional structure and the sustainability of the process.
Regioselectivity: The reaction between 2-phenylpropanoic acid and 2-aminopyridine is generally regioselective. The exocyclic amino group of 2-aminopyridine is significantly more nucleophilic than the ring nitrogen, ensuring that acylation occurs at the desired position to form the N-pyridin-2-yl amide. Studies on the regioselectivity of reactions involving substituted pyridines confirm that nucleophilic attack is highly directed by the nature of the reactants and intermediates. nih.govresearchgate.net
Stereoselectivity: The this compound molecule contains a stereocenter at the carbon atom alpha to the phenyl ring and the carbonyl group. Controlling the stereochemistry at this center is crucial. The most direct method to produce an enantiomerically pure product is to start with an enantiomerically pure precursor, such as (R)-2-phenylpropanoic acid or (S)-2-phenylpropanoic acid. Standard amide coupling reactions are known to proceed with retention of configuration at the alpha-carbon, thus preserving the stereochemical integrity of the starting material. The development of chiral catalysts for asymmetric synthesis, such as those used for the asymmetric hydrogenation of ketones to produce chiral alcohols, provides a pathway for creating specific stereoisomers in related molecular scaffolds. google.com
Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com These approaches are increasingly applied to pharmaceutical synthesis. researchgate.net For the synthesis of this compound, several green strategies can be employed.
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. rasayanjournal.co.in Methods like mechanochemical grinding or ball milling can be used to facilitate reactions between solid reactants. rasayanjournal.co.in One-pot, solvent-free syntheses of related N-heteroaryl compounds have been successfully demonstrated by heating a mixture of an aldehyde, an amine, and a phenol. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and increase yields by providing efficient and uniform heating. rasayanjournal.co.in This technique has been applied to various reactions, including the synthesis of pyridine (B92270) derivatives. ekb.eg
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. mdpi.com Lipases and other enzymes can be used for the amidation of racemic alcohols to produce enantiopure amines, demonstrating a green route to chiral building blocks. researchgate.net
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green chemistry strategy. rasayanjournal.co.in
Catalyst development is central to improving the efficiency and sustainability of chemical syntheses. For amide bond formation, research has focused on creating highly active and recyclable catalysts.
Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and reused. mdpi.com Metal-Organic Frameworks (MOFs) have emerged as effective catalysts for amidation reactions. For example, a bimetallic Fe₂Ni-BDC MOF has been shown to be a productive and reusable heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide from trans-β-nitrostyrene and 2-aminopyridine, achieving an 82% yield. mdpi.com Similarly, Ni-based MOFs have demonstrated high efficiency in the oxidative coupling of benzylamine. researchgate.net
Table 2: Performance of MOF Catalysts in Related Amidation Reactions
| Catalyst | Reactants | Product | Yield | Reusability |
|---|---|---|---|---|
| Fe₂Ni-BDC | 2-aminopyridine + trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82% | Reusable for 6 cycles with 77% yield. mdpi.com |
This interactive table summarizes the performance of selected Metal-Organic Framework (MOF) catalysts in amidation and related reactions.
The development of chiral catalysts is also critical for controlling stereochemistry. While often applied in hydrogenation or C-C bond-forming reactions, the principles of asymmetric catalysis, using metal complexes with chiral ligands, can be extended to amide synthesis to produce enantiomerically enriched products from prochiral or racemic starting materials. google.com
Synthesis of Structurally Modified this compound Derivatives
The synthesis of structurally modified derivatives of this compound is a key area of research aimed at understanding and optimizing the biological activity of this class of compounds. Methodologies have been developed to allow for systematic modifications across the molecule.
The design of analogs of this compound is often guided by principles of medicinal chemistry, aiming to explore the chemical space around a core scaffold to enhance desired properties. One common approach is the use of a core template, such as N-phenyl-N-(piperidin-2-ylmethyl)propionamide, which can be expanded upon to design novel ligands. This strategy allows for the systematic evaluation of the effects of different substituents on biological activity.
Another key design principle involves the investigation of structure-activity relationships by manipulating the aromatic rings of the molecule. For instance, in a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives, the individual aromatic rings at different positions were modified to understand their influence on the compound's activity. nih.gov This approach can be applied to this compound to probe the importance of the phenyl and pyridyl moieties.
Furthermore, the concept of bivalent ligands can be employed, where two pharmacophoric units are connected. This has been explored with enkephalin analogs conjugated to N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives. nih.gov Such a design strategy could be adapted for this compound to target multiple biological sites or to enhance binding affinity. The introduction of hydrophilic groups is another design consideration to improve the pharmacokinetic properties of the analogs.
A variety of synthetic methods are available for introducing substituents onto the phenyl and pyridyl rings of this compound, allowing for a systematic exploration of the structure-activity relationship.
Substitution on the Phenyl Ring:
Halogenated derivatives of the phenyl ring can be synthesized, which can then serve as starting materials for further modifications through cross-coupling reactions. For example, 2-aryl-N-phenylbenzimidazoles with bromo- or iodo-substituents at the para- or meta-positions of the phenyl ring have been prepared. mdpi.com A similar strategy can be employed for this compound, where a substituted benzaldehyde (B42025) is reacted with an appropriate amine.
A solvent-free, one-pot, three-component reaction of an aromatic aldehyde, an amine, and a phenol can yield derivatives with various substitutions on the phenyl ring. This method has been used to produce 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives with different substituents on the phenyl moiety.
Substitution on the Pyridyl Ring:
The chemoselective synthesis of polysubstituted pyridines offers a powerful tool for modifying the pyridyl ring. By exploiting the differential reactivity of various leaving groups (e.g., -Br, -OTf, -OSO2F, -Cl), successive cross-coupling reactions can be performed to introduce a range of substituents in a controlled manner. nih.gov For example, a tri-substituted pyridine was assembled through sequential Suzuki couplings of a fluorosulfate-substituted pyridine with different boronic acids. nih.gov
Another approach involves the C-H functionalization of pyridine N-oxides. This method allows for the direct introduction of functional groups, such as ureas, onto the pyridine ring without the need for pre-functionalization. rsc.org This atom-economical approach is suitable for a wide range of pyridine-2-yl substituted ureas with both electron-donating and electron-withdrawing groups. rsc.org
The following table summarizes some of the synthetic methods for preparing substituted phenyl and pyridyl derivatives:
| Ring System | Synthetic Method | Type of Substitution | Reference |
| Phenyl | Reaction with substituted benzaldehydes | Halogenation (Bromo, Iodo) | mdpi.com |
| Phenyl | Three-component reaction (aldehyde, amine, phenol) | Various substitutions | |
| Pyridyl | Chemoselective Suzuki cross-coupling | Polysubstitution | nih.gov |
| Pyridyl | C-H functionalization of pyridine N-oxides | Urea and other functional groups | rsc.org |
Modifications to the amide linkage and the propanamide chain are critical for fine-tuning the physicochemical and biological properties of this compound analogs.
A facile, two-step synthesis has been developed for N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. This involves the acylation of substituted aromatic primary amines followed by alkylation with azoles. This methodology can be adapted to introduce different heterocyclic moieties onto the propanamide chain of the target molecule.
The synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides provides a route to modify both the amide nitrogen and the propanamide backbone. This involves the chemoselective reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles.
Furthermore, a modified Finkelstein halogen-exchange reaction can be used to facilitate N-alkylation of carboxamides. This has been successfully employed in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, where a piperidin-1-ylpropyl group is attached to the amide nitrogen. nih.gov
The following table provides examples of modifications at the amide linkage and propanamide chain:
| Modification Site | Synthetic Approach | Resulting Structure | Reference |
| Propanamide Chain | Two-step acylation and alkylation | N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides | |
| Amide and Propanamide Chain | Reaction with soft electrophiles | N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | |
| Amide Linkage | Modified Finkelstein halogen-exchange | N-alkylation (e.g., with piperidin-1-ylpropyl) | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of 2 Phenyl N Pyridin 2 Ylpropanamide
Spectroscopic Characterization of 2-phenyl-N-pyridin-2-ylpropanamide
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the precise atomic connectivity and electronic environment of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Studies on this compound
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom in this compound can be determined. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature complex multiplets for the phenyl and pyridinyl ring protons. The aliphatic region would contain signals for the methine (CH) proton adjacent to the phenyl group and the methyl (CH₃) protons. A broad singlet corresponding to the amide (N-H) proton is also anticipated. The expected chemical shifts are influenced by the electronic effects of the adjacent functional groups. For instance, the protons on the pyridine (B92270) ring are typically deshielded due to the electronegativity of the nitrogen atom. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display a signal for the carbonyl carbon of the amide group in the downfield region (typically 160-180 ppm). The aromatic carbons of the phenyl and pyridinyl rings would appear in the 110-160 ppm range. chemicalbook.com The aliphatic carbons—the methine and methyl groups—would resonate in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |
| Amide N-H | 8.0 - 9.5 (broad s) | Carbonyl (C=O) | 170 - 175 |
| Pyridinyl-H (position 6) | 8.1 - 8.4 (d) | Pyridinyl-C (ipso to N) | 150 - 155 |
| Pyridinyl-H (aromatic) | 6.8 - 8.0 (m) | Phenyl-C (ipso) | 140 - 145 |
| Phenyl-H (aromatic) | 7.2 - 7.5 (m) | Aromatic C-H (Phenyl & Pyridinyl) | 115 - 140 |
| Methine (CH) | 3.6 - 4.0 (q) | Methine (CH) | 45 - 55 |
| Methyl (CH₃) | 1.5 - 1.8 (d) | Methyl (CH₃) | 18 - 25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. docbrown.info For this compound, these spectra would confirm the presence of the amide linkage, and the phenyl and pyridinyl rings.
The IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration (Amide I band), typically found around 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp to broad band in the 3200-3400 cm⁻¹ region. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. Vibrations corresponding to the C-N bond and the aromatic ring structures would also be present. researchgate.netnih.gov
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
Mass Spectrometry Techniques in the Structural Confirmation of this compound Derivatives
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. libretexts.org For this compound (C₁₄H₁₄N₂O), the nominal molecular weight is 226 g/mol . The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of its molecular formula. libretexts.org
The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺˙) at an m/z value corresponding to the molecular weight. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. uni-saarland.de The fragmentation pattern provides further structural evidence. Key fragmentations for amides include α-cleavage adjacent to the carbonyl group. libretexts.orgdocbrown.info
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 226 | [C₁₄H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₆H₅-CH=C=O]⁺˙ | Cleavage of the amide C-N bond |
| 105 | [C₆H₅-CH(CH₃)]⁺ | Cleavage of the bond between carbonyl and α-carbon |
| 94 | [C₅H₅N-NH]⁺˙ | Cleavage of the amide bond with H transfer |
| 77 | [C₆H₅]⁺ | Loss of the phenyl group |
X-ray Crystallography of this compound and its Co-crystals
Crystal Structure Determination and Packing Analysis of this compound
The determination of the crystal structure of this compound would begin with the growth of a high-quality single crystal. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. sciencepublishinggroup.comlcc-toulouse.fr The final structure reveals the precise conformation of the molecule in the crystalline state, such as the torsion angles between the phenyl ring, the propanamide backbone, and the pyridine ring.
Analysis of the crystal packing would describe how individual molecules arrange themselves into a stable, repeating three-dimensional lattice. This involves identifying the unit cell parameters (a, b, c, α, β, γ) and the space group symmetry. sciencepublishinggroup.comresearchgate.net The packing is dictated by a variety of intermolecular forces, which are crucial for the stability of the crystal. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound
The functional groups within this compound—specifically the amide N-H group (a hydrogen bond donor), the amide carbonyl oxygen (a hydrogen bond acceptor), and the pyridine nitrogen (a hydrogen bond acceptor)—are capable of forming strong and directional intermolecular interactions. nih.gov These interactions are the primary drivers of the supramolecular architecture in the solid state. rsc.org
A common and robust interaction expected in the crystal structure is the formation of hydrogen bonds. Molecules could form dimers or chains through N-H···O hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net Alternatively, a strong N-H···N hydrogen bond could form between the amide N-H and the nitrogen atom of the pyridine ring, a motif frequently observed in related pyridine-containing structures. researchgate.netnih.gov
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Supramolecular Motif |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Amide C=O | Dimer or Chain |
| Hydrogen Bond | Amide N-H | Pyridine N | Dimer or Chain |
| π-π Stacking | Phenyl Ring | Pyridinyl Ring | Offset or face-to-face stacking |
| C-H···O Interaction | Aromatic/Aliphatic C-H | Amide C=O | Network stabilization |
Polymorphism and Solid-State Characteristics of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties. These properties include solubility, dissolution rate, melting point, and stability, which can in turn influence the bioavailability and therapeutic efficacy of a drug product. ciplabiosimilars.co.zasymbiosisonlinepublishing.com The solid-state characteristics of a drug substance are considered key quality attributes that require careful control during manufacturing. ciplabiosimilars.co.zawiley-vch.de
The various crystalline forms, or polymorphs, arise from different arrangements or conformations of the molecules within the crystal lattice. symbiosisonlinepublishing.com At a given temperature and pressure, only one polymorphic form is thermodynamically stable, while others are considered metastable. ciplabiosimilars.co.za Metastable forms, though less stable, are often investigated for their potential to enhance solubility and dissolution rates, which is particularly relevant for poorly soluble compounds. ciplabiosimilars.co.zasymbiosisonlinepublishing.com It is estimated that a significant percentage of APIs exist in two or more polymorphic forms. ciplabiosimilars.co.za
The characterization of different polymorphs is accomplished through a variety of analytical techniques. Powder X-ray diffraction (PXRD) is a primary method for identifying crystalline forms. nih.gov Other valuable techniques include infrared (IR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy, which can provide insights into the molecular conformations and intermolecular interactions within the crystal lattice. nih.gov
While specific studies on the polymorphism of this compound are not extensively detailed in the public domain, the general principles of polymorphism are directly applicable. The potential for this compound to form different crystalline structures would necessitate a thorough polymorphic screen during its development. Such a screen would involve crystallization experiments under a wide range of conditions, including different solvents, temperatures, and cooling rates, to identify all accessible polymorphic forms. symbiosisonlinepublishing.com The goal would be to select the most stable polymorph to ensure consistent product quality and performance. symbiosisonlinepublishing.com
The solid-state properties of this compound, like any crystalline solid, are intrinsically linked to its three-dimensional crystal structure. researchgate.net Variations in the lattice arrangement between different polymorphs could lead to differences in properties that may affect its application. researchgate.net Therefore, a comprehensive understanding of its solid-state behavior is essential for its potential development.
Conformational Analysis and Stereochemistry of this compound
The three-dimensional arrangement of atoms in a molecule, encompassing both its configuration and conformation, plays a pivotal role in its chemical and biological activity. For this compound, a molecule possessing both stereogenic centers and rotatable single bonds, a thorough understanding of its conformational analysis and stereochemistry is crucial.
Chirality and Stereoisomerism in this compound
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. libretexts.org Such mirror-image isomers are known as enantiomers. libretexts.org The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common source of chirality in organic molecules. libretexts.org
This compound possesses a chiral center at the carbon atom of the propanamide backbone that is attached to the phenyl group, the pyridinylamino group, a methyl group, and a hydrogen atom. Due to this single stereocenter, the compound can exist as a pair of enantiomers: (R)-2-phenyl-N-pyridin-2-ylpropanamide and (S)-2-phenyl-N-pyridin-2-ylpropanamide. These enantiomers have identical chemical connectivity but differ in the spatial arrangement of the groups around the chiral center.
Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. windows.net Enantiomers are one class of stereoisomers. libretexts.org If a molecule has more than one stereocenter, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org For a molecule with 'n' stereocenters, a maximum of 2^n stereoisomers can exist. libretexts.org Since this compound has only one stereocenter, it does not have diastereomers.
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (R/S) priority rules. sathyabama.ac.in This system assigns priorities to the four groups attached to the chiral center based on atomic number. sathyabama.ac.in
The separation of enantiomers, a process known as resolution, is often necessary as they can exhibit different pharmacological activities.
Conformational Preferences and Dynamics of the this compound Scaffold
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. windows.net These different arrangements are called conformations or conformers. windows.net The this compound scaffold has several rotatable single bonds, leading to a multitude of possible conformations.
The key rotatable bonds in this molecule include:
The bond between the chiral carbon and the phenyl group.
The bond between the chiral carbon and the carbonyl group.
The bond between the carbonyl carbon and the nitrogen atom of the amide.
The bond between the amide nitrogen and the pyridine ring.
The relative energies of these different conformations are influenced by various factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. For instance, rotation around the C-C bond of an ethane (B1197151) derivative can lead to staggered and eclipsed conformations, with the staggered conformations being more stable due to lower torsional strain. sathyabama.ac.in In a more complex molecule like this compound, the interactions between the bulky phenyl and pyridinyl groups will significantly influence the preferred conformations.
The amide bond (CO-NH) typically exhibits a high rotational barrier due to partial double bond character, leading to planar geometry. The trans conformation, where the alpha-carbon and the substituent on the nitrogen are on opposite sides of the C-N bond, is generally favored over the cis conformation.
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to predict the stable conformations and the energy barriers between them. osi.lv Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the predominant solution-state conformation.
Influence of Substituents on the Conformation of this compound Analogs
The conformational preferences of the this compound scaffold can be significantly altered by the introduction of substituents on either the phenyl or the pyridinyl ring. The size, electronics, and position of these substituents can introduce new steric and electronic interactions that shift the conformational equilibrium.
For example, introducing a bulky substituent at the ortho-position of the phenyl ring would likely increase the steric hindrance with the rest of the molecule, potentially forcing the phenyl ring to adopt a more twisted conformation relative to the propanamide backbone. sathyabama.ac.in This phenomenon, known as atropisomerism, can occur when rotation around a single bond is sufficiently hindered to allow for the isolation of stable conformational isomers. sathyabama.ac.in
Similarly, substituents on the pyridine ring can influence the orientation of the ring relative to the amide plane. An ortho-substituent on the pyridine ring could create steric clashes with the carbonyl oxygen or the alpha-substituents, leading to a change in the torsional angle around the N-pyridinyl bond.
The electronic nature of the substituents can also play a role. Electron-withdrawing or electron-donating groups can alter the electron density distribution in the aromatic rings and the amide bond, which could in turn affect intramolecular interactions and conformational preferences.
The study of such substituent effects is crucial for structure-activity relationship (SAR) studies, as changes in conformation can directly impact how a molecule interacts with its biological target.
Computational Chemistry and Molecular Modeling of 2 Phenyl N Pyridin 2 Ylpropanamide
Quantum Chemical Calculations on 2-phenyl-N-pyridin-2-ylpropanamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of this compound.
The electronic structure of a molecule dictates its reactivity and properties. In a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, DFT calculations at the B3LYP/6-31G(6D,7F) level of theory have been used to analyze its molecular structure and stability. nih.gov Similar calculations for this compound would reveal the distribution of electrons and the energies of its molecular orbitals.
The stability of such molecules often arises from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the charge transfer characteristics within the molecule. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of a Similar Compound (2-phenyl-N-(pyrazin-2-yl)acetamide)
| Property | Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Note: Specific values for this compound require dedicated quantum chemical calculations.
Computational methods can predict various spectroscopic properties, which can then be validated against experimental data. For the analogous 2-phenyl-N-(pyrazin-2-yl)acetamide, vibrational frequencies were calculated using DFT and were found to be in good agreement with experimental FT-IR data. nih.gov Similarly, Gauge-Including Atomic Orbital (GIAO) 1H-NMR chemical shift calculations have been performed and compared with experimental data. nih.gov
Molecular electrostatic potential (MEP) maps can also be generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Furthermore, calculations of nonlinear optical (NLO) properties, such as the first hyperpolarizability, can indicate the potential of the molecule for applications in optoelectronics. nih.gov
Table 2: Predicted Spectroscopic Data for a Similar Compound (2-phenyl-N-(pyrazin-2-yl)acetamide)
| Spectroscopic Method | Predicted Property |
|---|---|
| FT-IR | Vibrational Frequencies |
| 1H-NMR | Chemical Shifts |
| UV-Vis | Electronic Transitions (from HOMO-LUMO analysis) |
Note: Experimental validation is crucial for confirming these predicted properties for this compound.
Understanding the reaction mechanism for the synthesis of this compound can be aided by computational studies. A common synthetic route for similar N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives is the Schotten-Baumann reaction. ijper.org This reaction typically involves the acylation of an amine with an acid chloride.
In the synthesis of this compound, 2-phenylpropanoyl chloride would react with 2-aminopyridine (B139424). Computational studies can be employed to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and mechanism.
Molecular Dynamics Simulations and Conformational Sampling of this compound
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvent environments (e.g., water, methanol, dimethyl sulfoxide) can reveal the preferential conformations of the molecule. The solvent can affect the intramolecular hydrogen bonding and the relative orientation of the phenyl and pyridinyl rings. By analyzing the trajectory of the simulation, a conformational landscape can be constructed, highlighting the most stable and frequently occurring conformations in a given solvent.
To explore the potential of this compound as a ligand for biological targets, molecular docking and MD simulations can be utilized. Molecular docking predicts the preferred binding orientation of the ligand within the active site of a protein. Following docking, MD simulations can be used to assess the stability of the ligand-protein complex and to characterize the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. These simulations provide insights into the dynamic nature of the interaction, which is not captured by static docking models. unimi.it
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenyl-N-(pyrazin-2-yl)acetamide |
| N-phenyl-2-(phenyl-amino) acetamide |
| 2-phenylpropanoyl chloride |
| 2-aminopyridine |
| Water |
| Methanol |
Binding Site Analysis and Interaction Energies for this compound (Generic Biological Systems)
Binding site analysis is a crucial step in computational drug discovery, aiming to identify and characterize the region on a biological target (such as a protein) where a ligand like this compound is likely to bind. This process typically involves molecular docking simulations, where the compound is computationally placed into the binding pocket of a target protein in various orientations and conformations to find the most stable binding mode. ualberta.calibretexts.orgyoutube.comyoutube.com
Once a probable binding pose is identified, the interaction energies between this compound and the amino acid residues of the binding site are calculated. These energies quantify the strength of the non-covalent interactions, which are fundamental to molecular recognition and binding affinity. youtube.com Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov
Hypothetical Interaction Data for this compound in a Generic Kinase Binding Site
To illustrate the outcomes of such an analysis, the following table presents hypothetical interaction energies between this compound and key residues in a generic protein kinase active site. These values are for demonstrative purposes only.
| Interacting Residue | Interaction Type | Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| GLU 91 | Hydrogen Bond (Pyridine N) | 2.8 | -4.5 |
| LEU 25 | Hydrophobic (Phenyl Ring) | 3.5 | -2.1 |
| VAL 33 | Hydrophobic (Propyl Group) | 3.9 | -1.8 |
| LYS 40 | Electrostatic (Amide Oxygen) | 3.1 | -3.2 |
| PHE 145 | π-π Stacking (Phenyl Ring) | 4.0 | -2.5 |
Virtual Screening and Design of Novel this compound Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-Based Virtual Screening Approaches for this compound Derivatives
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. cam.ac.uk These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
A typical LBVS workflow for designing derivatives of this compound would involve:
Pharmacophore Modeling: A pharmacophore model would be generated based on the key chemical features of this compound that are presumed to be essential for its (hypothetical) biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. cam.ac.uk
Similarity Searching: Large chemical databases would then be screened to find molecules that match this pharmacophore model or have a high degree of structural similarity to the parent compound. cam.ac.ukresearchgate.net
The following table illustrates a hypothetical outcome of a small-scale ligand-based virtual screen for analogs of this compound.
| Compound ID | Molecular Formula | Tanimoto Similarity | Pharmacophore Fit Score |
| ZINC12345678 | C15H16N2O | 0.85 | 0.92 |
| ZINC87654321 | C16H18N2O | 0.82 | 0.88 |
| ZINC13579246 | C14H13FN2O | 0.79 | 0.95 |
Structure-Based Design Principles Applied to this compound (Generic Biological Systems)
When the 3D structure of the target protein is known, structure-based drug design (SBDD) can be a powerful tool for creating novel analogs. drugdesign.org SBDD uses the structural information of the binding site to design molecules that fit with high affinity and specificity. nih.gov
Applying SBDD principles to this compound would involve:
Docking and Scoring: Docking the parent compound into the active site to understand its binding mode, as described in section 4.2.3. drugdesign.org
Iterative Design: Modifying the structure of this compound to improve its interactions with the binding site. For example, a hydroxyl group could be added to form a new hydrogen bond with a specific residue, or a bulkier substituent could be introduced to better fill a hydrophobic pocket. Each new analog is then computationally docked and scored to predict its binding affinity. drugdesign.org
Prediction of Molecular Interactions and Reactivity of this compound
Computational methods can also predict the intrinsic molecular properties and reactivity of this compound. Quantum mechanics (QM) calculations can be used to determine its electronic properties, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites. This information is valuable for understanding its potential to engage in specific chemical reactions or interactions.
Molecular dynamics simulations can predict how the molecule will behave in a physiological environment, including its conformational flexibility and its interactions with water and ions. This provides a more complete picture of the dynamic nature of its molecular interactions. iaanalysis.com
Mechanistic Biological Studies of 2 Phenyl N Pyridin 2 Ylpropanamide in Vitro and Non Human Models
Enzyme Modulation by 2-phenyl-N-pyridin-2-ylpropanamide and its Derivatives
The ability of this compound and its related structures to modulate the activity of specific enzymes has been a subject of investigation, primarily focusing on their potential as inhibitors.
Detailed kinetic studies on the inhibition or activation of purified enzymes by this compound are not extensively reported in publicly available literature.
The precise binding modes of this compound with its target enzymes remain largely uncharacterized in the public domain.
While specific structure-activity relationship (SAR) studies for a broad range of this compound analogs are not widely available, some research has explored how modifications to the core structure influence enzyme inhibitory activity. For instance, studies on related N-pyridinyl-2-phenylpropanamide derivatives have provided insights into the importance of certain structural features for biological activity.
Receptor Binding and Signaling Pathway Investigations with this compound
Investigations into the receptor binding profile and subsequent modulation of cellular signaling pathways by this compound are still in nascent stages.
Specific data from in vitro receptor binding assays for this compound are not readily found in the available literature.
The effects of this compound on intracellular signaling cascades in non-human cell lines have not been extensively documented in publicly accessible scientific reports.
Target Identification and Validation for this compound in Biological Systems (Non-Human)
The specific molecular targets of this compound have not been extensively elucidated in the scientific literature. Target identification and validation are crucial early steps in the drug discovery process, often employing methods like affinity pulldowns, genetic screens (such as CRISPR or RNAi), and computational modeling to determine how a small molecule exerts its effects nih.govnih.govscispace.comnuvisan.com.
While direct target identification studies for this compound are not prominent, research into structurally analogous compounds provides context for potential areas of investigation. For instance, various N-phenylpropanamide derivatives have been synthesized and evaluated for their biological activities. One such study focused on developing ligands for the translocator protein (TSPO), a target implicated in neuroinflammation. In this research, an oxygen-tethered N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide demonstrated high affinity for TSPO, suggesting that this class of compounds can interact with specific protein binding sites acs.org. Another area of research involves the synthesis of benzomorphan-based compounds for opioid receptors, where a related molecule, 3-chloro-N-pyridin-2-ylpropanamide, was used as a reagent to create novel ligands intended to modulate pain nih.govunict.it.
These examples from related molecules suggest that the propanamide scaffold featuring phenyl and pyridinyl groups is a versatile structure for interacting with various biological targets. However, without direct experimental evidence, the specific protein partners for this compound remain unconfirmed.
Cellular and Molecular Activity of this compound in Non-Human Models
The investigation into how this compound affects cellular functions at the molecular level is a critical area for understanding its potential biological role.
Effects of this compound on Cellular Processes (e.g., proliferation, apoptosis in cell lines)
Direct studies detailing the effects of this compound on cellular processes such as proliferation and apoptosis in non-human cell lines are limited in the available literature. Research on other novel propanamide derivatives, however, indicates that this chemical class can possess significant bioactivity.
For example, studies on different series of propanamide compounds have demonstrated potent effects on cancer cell lines. A series of novel quinoxaline-3-propanamides were found to induce apoptosis and cause cell cycle arrest in human colon (HCT-116) and breast (MCF-7) cancer cells. One compound from this series significantly increased the expression of apoptotic markers like caspase-3 and p53 researchgate.net. Similarly, newly synthesized tetracaine (B1683103) hydrazide-hydrazones, which contain a different core structure but demonstrate the utility of amide derivatives, showed anticancer activity by up-regulating pro-apoptotic proteins and inducing caspase-3-dependent apoptosis in a liver cancer cell line (HepG2) acs.org.
These findings establish that the propanamide functional group is present in molecules capable of modulating critical cellular pathways like apoptosis and proliferation. This provides a scientific rationale for future investigations into whether this compound exhibits similar properties. However, at present, specific data from such studies on this particular compound are not available.
In vitro Investigations of this compound in Microbial Systems
There is no information available from the searched scientific literature regarding in vitro investigations of the small molecule this compound in microbial systems.
It is important to distinguish the synthetic small molecule this compound from the human cathelicidin (B612621) antimicrobial peptide, LL-37. LL-37 is a well-researched, 37-amino acid peptide that is part of the innate immune system and possesses broad-spectrum antimicrobial activity against bacteria, viruses, and fungi mdpi.comresearchgate.net. The similar "37" designation in one of the synonyms for this compound (HD-37) is coincidental, and the two are structurally and functionally unrelated.
Mechanistic Insights from Ex Vivo Tissue Studies with this compound (Non-Human)
No specific mechanistic studies using non-human ex vivo tissues to investigate the activity of this compound were identified in the reviewed literature.
Ex vivo tissue models, which utilize living tissue cultured outside the organism, serve as a critical bridge between in vitro cell culture experiments and in vivo animal studies nih.govnih.gov. These models, such as tissue slices from brain, liver, or skin, maintain the complex, three-dimensional architecture and cellular heterogeneity of the original organ nih.govfrontiersin.orggenoskin.com. This allows for the study of a compound's effects in a more physiologically relevant context than cell monolayers nih.gov. While research on related compounds has occasionally utilized ex vivo assays, such as a rat brain slice model for Huntington's disease nih.gov, no such data currently exist for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenyl N Pyridin 2 Ylpropanamide Derivatives
Correlating Structural Modifications of 2-phenyl-N-pyridin-2-ylpropanamide with Biological Activities (In Vitro)
The this compound scaffold offers several key regions for chemical modification: the phenyl ring, the pyridine (B92270) ring, and the central propanamide linkage. Alterations at each of these sites can profoundly influence the compound's interaction with biological targets.
The phenyl group is a common target for modification to explore the effects of sterics and electronics on biological activity. Studies on closely related analogs, such as 2-phenyl-N-(pyridin-2-yl)acetamides, have provided valuable insights into these relationships, particularly concerning their antimycobacterial and antiproliferative properties nih.govresearchgate.net.
Research has shown that the introduction of various substituents on the phenyl ring can modulate activity. For instance, derivatives bearing electron-withdrawing groups like chlorine (Cl) or trifluoromethyl (CF₃), as well as electron-donating groups like methoxy (B1213986) (OMe), have been synthesized and evaluated researchgate.net. The position of the substituent is also critical; ortho-substituted compounds (e.g., 2-Cl, 2-CF₃, 2-OMe) have been a particular focus. The nature and position of these groups can influence the molecule's conformation and its ability to fit into a target's binding pocket. In studies of other N-phenyl amide structures, halogen atoms have sometimes been found to decrease antiproliferative activity, whereas groups capable of hydrogen bonding, like methoxy (-OCH₃) or hydroxyl (-OH), may enhance it nih.gov.
The following table summarizes the antimycobacterial activity of some ortho-substituted 2-phenyl-N-(pyridin-2-yl)acetamide analogs against Mycobacterium tuberculosis (Mtb) H37Ra, illustrating the impact of phenyl ring modifications.
Table 1: In Vitro Antimycobacterial Activity of Phenyl-Substituted Analogs Data derived from studies on 2-phenyl-N-(pyridin-2-yl)acetamide derivatives.
| Compound ID | Phenyl Substituent (R) | Activity (MIC in µg/mL) |
| 1 | 2-Cl | >125 |
| 2 | 2-CF₃ | >125 |
| 3 | 2-OMe | 62.5 |
Modifications to the pyridine ring, such as the introduction of substituents, can significantly alter biological activity. Synthetic studies on related N-(pyridin-2-yl)amides have shown that substituents at the C-3, C-4, and C-5 positions are generally well-tolerated, allowing for the creation of diverse derivative libraries. However, placing a substituent at the C-6 position, adjacent to the amide nitrogen, can introduce steric hindrance that may impede synthesis or receptor binding rsc.org.
The electronic properties of the pyridine ring are also vital. Pyridine is an electron-deficient (π-deficient) system, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions uoanbar.edu.iq. This inherent reactivity and the ability of substituents to modulate it are key considerations in drug design. For example, in a series of benzamides substituted with a pyridine-linked oxadiazole, the nature and position of substituents on the pyridine ring were critical for fungicidal activity mdpi.com.
Table 2: Illustrative Impact of Pyridine Ring Substitution on Biological Activity in Related Amide Scaffolds General trends observed in various pyridine-containing bioactive compounds.
| Modification Position | Potential Impact on Activity | Rationale |
| C-3, C-4, C-5 | Generally tolerated; allows for fine-tuning of electronic and steric properties. | These positions are more accessible and less likely to interfere with the crucial amide linkage conformation rsc.org. |
| C-6 | Often leads to decreased activity. | Steric hindrance with the amide linker can disrupt the optimal binding conformation rsc.org. |
| Nitrogen Atom | Essential for activity in many cases. | Acts as a key hydrogen bond acceptor and influences the molecule's overall physicochemical properties rsc.org. |
The amide linkage is a fundamental structural unit in many biologically active molecules. It is relatively stable and its hydrogen bonding capabilities (one donor, N-H; one acceptor, C=O) are critical for molecular recognition at receptor sites.
Variations in the chain connecting the phenyl ring and the amide group can have a significant impact. A direct comparison between 2-phenyl-N-(pyridin-2-yl)acetamide (with a -CH₂- linker) and this compound (with a -CH(CH₃)- linker) reveals the effect of chain length and substitution. In one study on antimycobacterial agents, it was noted that elongating the linker from an acetamide (B32628) to a propanamide derivative led to a decrease in the desired biological effect, suggesting that the shorter chain length provided a more optimal spatial arrangement for target interaction researchgate.net.
Furthermore, studies on related N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which share the propanamide core, have demonstrated that this moiety is a viable scaffold for developing potent and selective ligands for biological targets like opioid receptors nih.gov. The specific conformation and rigidity imposed by the propanamide chain are key determinants of binding affinity and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying molecular features (descriptors), QSAR models can predict the activity of novel compounds and guide the design of more potent derivatives.
While specific QSAR models for this compound are not widely published, the methodology can be understood from studies on structurally analogous series, such as arylpropenamides and N-aryl-oxazolidinone-5-carboxamides nih.govekb.eg. The development process typically involves several key steps:
Data Set Assembly : A series of derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is usually divided into a training set for building the model and a test set for validating its predictive power.
Descriptor Calculation : Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., steric and electrostatic fields).
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity nih.gov. For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Hologram QSAR (HQSAR) are employed. These methods align the molecules and analyze the 3D fields surrounding them to determine which spatial regions are important for activity ekb.egresearchgate.net. For example, a CoMFA model might indicate that bulky groups are favored in one region of the molecule, while electronegative groups are preferred in another.
The quality and predictive power of a QSAR model depend heavily on the appropriate selection of descriptors and rigorous validation.
Descriptor Selection : From a large pool of calculated descriptors, a smaller, relevant subset must be chosen to avoid overfitting the model. In a 2D-QSAR study of arylpropenamide anti-HBV agents, descriptors related to thermodynamic properties, such as thermal energy (TE) and entropy (S(θ)), were found to be significant, suggesting that higher thermal energy and lower entropy were correlated with increased activity nih.gov. In 3D-QSAR methods like CoMFA, the "descriptors" are the steric and electrostatic field values at thousands of grid points surrounding the aligned molecules researchgate.net.
Model Validation : Validation ensures that the model is robust and can accurately predict the activity of new compounds.
Internal Validation : This is often performed using cross-validation, where the model is repeatedly built using subsets of the training data and tested on the excluded data. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.
External Validation : The model's predictive ability is tested on the external test set (compounds not used in model generation). The predictive correlation coefficient (r²_pred) is calculated to assess how well the model's predictions match the experimental activities of the test set compounds.
In a Hologram QSAR (HQSAR) study on HIV-1 protease inhibitors, a model was developed with a q² of 0.902 and a conventional r² of 0.973. The model's validity was further confirmed with a high predictive correlation coefficient for the test set (0.913), indicating excellent predictive power ekb.eg. Such rigorous validation is essential before a QSAR model can be reliably used to guide further drug discovery efforts.
Predictive Capabilities of QSAR Models for Novel this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structure of a molecule and its biological activity. These models are widely used in drug discovery for the prediction of activity and the development of new drugs. nih.gov
While no specific QSAR models for this compound have been identified, studies on structurally related compounds, such as 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, offer insights into potential methodologies. For these related compounds, both linear and non-linear QSAR models have been developed to predict their biological activity, such as their half-maximal inhibitory concentration (IC50). nih.gov
In one such study, a non-linear model developed using Gene Expression Programming (GEP) demonstrated superior predictive performance compared to a linear model. nih.gov The GEP model achieved higher correlation coefficients (R²) and lower error values (S²) for both the training and test sets, indicating greater consistency with experimental values. nih.gov This suggests that non-linear approaches may be well-suited for capturing the complex relationships between the structure and activity of novel analogs. nih.gov
Table 1: Comparison of Predictive Performance for a Related Thiazolidin-4-one Derivative QSAR Model
| Model Type | Data Set | Correlation Coefficient (R²) | Error (S²) |
| Heuristic Method (Linear) | Training Set | 0.603 | 0.107 |
| Test Set | 0.482 | - | |
| Gene Expression Programming (Non-linear) | Training Set | 0.839 | 0.037 |
| Test Set | 0.760 | 0.157 |
Data adapted from a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. nih.gov
The successful application of such models to related structures underscores their potential utility in predicting the activity of novel this compound analogs, should sufficient experimental data become available to build and validate them. The validation of QSAR models is a critical step to ensure their accuracy and predictive power. nih.gov
Structure-Property Relationship (SPR) Studies for this compound (Interactions and Efficiency)
Relating Structural Features to Binding Affinities in this compound Complexes
Specific data on the binding affinities of this compound complexes is not available. However, research on other pyridine-containing compounds provides general principles. For instance, in a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives, the introduction of substituents with hydrogen bonding acceptor and/or donor properties in the para position of the phenyl ring was found to lead to high affinity for peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.net
In another study on N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, which share some structural similarities, analogs exhibited remarkable binding affinities in the nanomolar to subnanomolar range at both µ and δ opioid receptors. nih.govnih.gov The conjugation of these small molecules to enkephalin analogues resulted in bivalent ligands with good binding affinities. nih.gov
These examples highlight the importance of specific structural modifications in determining the binding affinity of a compound. For this compound, it can be hypothesized that modifications to the phenyl and pyridin rings, as well as the propanamide linker, would significantly impact its binding to a biological target. However, without experimental data, these remain theoretical considerations.
Influence of Molecular Architecture on the Ligand Efficiency of this compound
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of heavy atoms). There is no specific information available on the ligand efficiency of this compound.
Investigating the Conformational Flexibility and Its Relationship to this compound Interactions
The conformational flexibility of a molecule plays a crucial role in its ability to interact with a biological target. Studies on related pyridin-2-yl guanidine (B92328) derivatives have demonstrated how intramolecular hydrogen bonding can control the conformation of the molecule. A significant change in the dihedral angle between the guanidine moiety and the pyridine ring was observed, which was influenced by these intramolecular interactions.
While a direct extrapolation to this compound is not possible, this research indicates that intramolecular interactions within the molecule could similarly influence its preferred conformation. The rotational freedom around the bonds in the propanamide linker would allow the phenyl and pyridin rings to adopt various spatial arrangements, which would be critical for its interaction with a binding site.
Emerging Research Avenues and Potential Applications of 2 Phenyl N Pyridin 2 Ylpropanamide
2-phenyl-N-pyridin-2-ylpropanamide as a Chemical Probe in Biological Research (Non-Clinical)
Chemical probes are indispensable tools for dissecting complex biological processes and for the identification and validation of new therapeutic targets. scirp.org The unique architecture of this compound makes it an intriguing candidate for development as a chemical probe.
To investigate the mechanism of action of a biologically active compound and to visualize its distribution in biological systems, it is often necessary to employ labeled derivatives. While specific studies on the design and synthesis of labeled this compound are not extensively documented, established methodologies for the radiolabeling of analogous structures provide a clear blueprint for such endeavors. For instance, the synthesis of PET (Positron Emission Tomography) radioligands often involves the incorporation of isotopes like carbon-11. In related compounds, such as N-methyl-(2-arylquinolin-4-yl)oxypropanamides, a common strategy is to introduce a methyl group, which can be labeled with carbon-11, onto the amide nitrogen. acs.org This approach allows for the in vivo tracking of the molecule.
The synthesis of a labeled version of this compound could potentially be achieved through several routes. One possible method involves the use of a labeled precursor in the final synthetic step. For example, if the synthesis involves the acylation of 2-aminopyridine (B139424) with a derivative of 2-phenylpropanoic acid, a carbon-14 (B1195169) or tritium (B154650) label could be incorporated into the acid component. Alternatively, functionalization of the phenyl or pyridine (B92270) ring with a group amenable to radiolabeling, such as a halogen for radioiodination or a precursor for fluorination, could be explored. The choice of label and synthetic strategy would depend on the specific application, such as in vitro autoradiography or in vivo imaging.
Mechanistic studies employing such labeled probes could elucidate the compound's pharmacokinetic and pharmacodynamic properties. For example, a radiolabeled version could be used in binding assays to determine its affinity for specific protein targets or to visualize its accumulation in particular tissues or subcellular compartments. mdpi.com
Identifying the molecular targets of a bioactive compound is a critical step in understanding its biological effects. Affinity chromatography is a powerful technique for target identification, where the compound of interest is immobilized on a solid support to "fish" for its binding partners from a complex biological mixture like a cell lysate. mdpi.com
While there are no specific reports on the use of this compound in affinity chromatography, its structure is amenable to the necessary modifications. To create an affinity matrix, the compound would need to be derivatized with a linker arm that can be covalently attached to a solid support, such as Sepharose beads. nih.gov The point of attachment should be carefully chosen to avoid disrupting the key interactions with its biological target. Potential points for linker attachment could be the para-position of the phenyl ring or a less sterically hindered position on the pyridine ring.
Once the affinity matrix is prepared, it can be incubated with a cell or tissue lysate. Proteins that bind to the immobilized this compound will be retained on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. mdpi.com This "target fishing" approach can reveal novel protein interactions and potential mechanisms of action for the compound.
Furthermore, competitive binding experiments can be performed where the lysate is pre-incubated with the free, non-immobilized compound. If the binding of a protein to the affinity matrix is reduced in the presence of the free compound, it provides strong evidence for a specific interaction. mdpi.com
Integration of this compound into Advanced Materials and Catalysis
The structural motifs within this compound, particularly the pyridine and amide functionalities, suggest its potential utility as a building block in the development of advanced materials and as a ligand in catalysis.
The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand for organometallic complexes. jscimedcentral.com The amide group can also participate in coordination or influence the electronic properties of the ligand through hydrogen bonding or resonance effects. While the direct use of this compound as a ligand in catalysis has not been extensively reported, the application of structurally related pyridine-containing ligands is well-established.
For example, 2-phenylpyridine (B120327) is a classic ligand in organometallic chemistry, forming highly stable cyclometalated complexes with metals like iridium and platinum, which are used in applications such as organic light-emitting diodes (OLEDs). wikipedia.org The coordination of pyridine-containing ligands to transition metals is also crucial in various catalytic reactions, including polymerization and hydrogenation. jscimedcentral.com
The propanamide side chain in this compound could modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The amide functionality could also provide a secondary coordination site or engage in hydrogen bonding interactions that could stabilize a transition state in a catalytic cycle. The synthesis of metal complexes with this compound would likely involve the reaction of the compound with a suitable metal precursor, such as a metal halide or acetate. jscimedcentral.com
Table 1: Examples of Related Pyridine-Based Ligands in Catalysis
| Ligand | Metal | Catalytic Application |
| 2-Phenylpyridine | Iridium(III) | Photocatalysis, OLEDs |
| 2,2'-Bipyridine | Ruthenium(II) | Water Oxidation |
| Terpyridine | Iron(II) | Cross-coupling reactions nih.gov |
| N,N-diaryl-1,10-phenanthroline | Iron(II) | Ethylene Polymerization mdpi.com |
This table presents examples of related pyridine-containing ligands and is for illustrative purposes. This compound is not yet documented in these specific applications.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding (via the amide N-H and C=O) and metal coordination (via the pyridine nitrogen) makes it an excellent candidate for the construction of supramolecular assemblies. researchgate.net
Research on a related compound, tetra-μ-acetato-κO:O′-bis{[2,2-dimethyl-N-(pyridin-2-yl)propanamide-κN]copper(II)}, has demonstrated the formation of a dinuclear "paddlewheel" complex where the amide-functionalized pyridine ligand coordinates to the copper centers. researchgate.net In this structure, the amide group also participates in intramolecular hydrogen bonding. This illustrates how the different functional groups within a molecule like this compound can work in concert to direct the formation of a specific supramolecular architecture.
Furthermore, the phenyl and pyridine rings can engage in π-π stacking interactions, which can also contribute to the stability and structure of the resulting assembly. By carefully designing the substitution pattern on the phenyl or pyridine rings, it may be possible to tune these non-covalent interactions to create a variety of supramolecular structures, such as helices, sheets, or grid-like arrays. rsc.org These organized structures could find applications in areas like molecular recognition, sensing, and the development of novel materials with unique optical or electronic properties. sioc-journal.cn
The incorporation of specific functional groups into polymers is a key strategy for creating materials with tailored properties. The pyridine and amide functionalities of this compound suggest its potential as a monomer or a functional additive in polymer chemistry. specificpolymers.com
While direct polymerization of this compound has not been described, it could potentially be modified to include a polymerizable group, such as a vinyl or acryloyl moiety. For example, a related compound, 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole, has been successfully polymerized via anionic polymerization to create well-defined polymers. researchgate.net This demonstrates the feasibility of polymerizing pyridine-containing monomers.
The incorporation of the this compound unit into a polymer backbone could impart several desirable properties. The pyridine group can be protonated or quaternized to create polyelectrolytes, or it can be used to coordinate metal ions for the development of catalytic or stimuli-responsive materials. nih.gov The amide groups can promote inter-chain hydrogen bonding, which can influence the mechanical properties and thermal stability of the polymer. The phenyl group can contribute to the polymer's thermal stability and solubility in organic solvents.
Furthermore, the compound could be used as a functional additive in existing polymer formulations to modify their properties. For instance, its ability to coordinate with metal ions could be exploited for the creation of polymer-metal composite materials. The development of polymers incorporating this compound could lead to new functional materials for applications in coatings, membranes, and biomedical devices. purdue.edu
Table 2: Potential Applications of Polymers Functionalized with Pyridine and Amide Groups
| Functional Group | Potential Application | Rationale |
| Pyridine | pH-responsive materials, metal-ion scavenging, catalysis | The nitrogen atom can be protonated or coordinate to metals. |
| Amide | Enhanced mechanical strength, thermal stability | Capable of forming strong hydrogen bonds between polymer chains. |
| Phenyl | Increased thermal stability, hydrophobicity | Aromatic rings are thermally stable and non-polar. |
This table outlines the potential contributions of the functional groups within this compound to the properties of a polymer.
Future Directions in this compound Research
The landscape of chemical and pharmacological research is in a constant state of evolution, with the exploration of novel molecular entities forming the bedrock of therapeutic innovation. Within this context, this compound has emerged as a compound of significant interest, primarily due to its structural motifs which are common in pharmacologically active agents. ontosight.aiontosight.ai The propanamide backbone, coupled with a phenyl and a pyridin-2-yl group, suggests potential for diverse biological interactions, including hydrogen bonding and π-π stacking. ontosight.aiontosight.ai As researchers delve deeper into the properties of this and related molecules, several key avenues for future investigation have become apparent, spanning from novel synthetic strategies to a deeper understanding of its mechanistic actions and the inherent challenges and opportunities in its continued study.
Untapped Synthetic Methodologies for this compound
While standard amide bond formation reactions are applicable for the synthesis of this compound, the exploration of more innovative and efficient synthetic routes remains a fertile ground for research. The development of novel methodologies could lead to improved yields, reduced environmental impact, and access to a wider array of structural analogs for structure-activity relationship (SAR) studies.
One promising area is the exploration of catalyst-free synthetic protocols . Recent research has demonstrated the successful catalyst-free synthesis of related N-pyridin-2-yl carbamates from N-hetaryl ureas and various alcohols. rsc.org This method, which proceeds through an intermediate hetaryl isocyanate, could potentially be adapted for the synthesis of amides, offering an environmentally friendly alternative to traditional coupling reagents. rsc.org
Another avenue lies in electrochemical synthesis . The electrochemical dehydrogenative dimerization of secondary amines to form tetrasubstituted hydrazines has been shown to be an efficient process that avoids the need for transition metal catalysts and chemical oxidants. sioc-journal.cn Investigating the potential for electrochemical methods in the direct amidation of 2-phenylpropanoic acid derivatives with 2-aminopyridine could represent a significant advancement.
Furthermore, leveraging novel intermediate strategies , such as those used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, could open up new pathways. mdpi.com In this reported methodology, α-iminonitriles are formed in situ and subsequently transformed into the desired imidates. mdpi.com Exploring whether similar intermediates could be pivoted towards the synthesis of this compound is a compelling research question.
The table below summarizes potential untapped synthetic routes based on methodologies reported for related compound classes.
| Synthetic Approach | Potential Advantages | Relevant Precursors/Intermediates |
| Catalyst-Free Carbamate/Amide Conversion | Environmentally friendly, avoids metal contamination | N-(pyridin-2-yl)urea, 2-phenylpropanoic acid derivatives |
| Electrochemical Dehydrogenative Coupling | Reagent-free, sustainable | 2-phenylpropanoic acid, 2-aminopyridine |
| Imidate/Iminonitrile Intermediate Route | Mild reaction conditions, novel bond formation | Nitrostyrene derivatives, 2-aminopyridine |
Exploring Novel Mechanistic Pathways of this compound (In Vitro)
The true potential of this compound can only be unlocked through a comprehensive understanding of its interactions at a molecular level. In vitro studies are crucial for elucidating these mechanisms and identifying potential therapeutic targets.
Based on the pharmacology of structurally similar compounds, several intriguing mechanistic pathways warrant investigation. The N-phenylpropanamide moiety is a key feature in ligands targeting opioid receptors . For instance, the compound LP1, which contains a cis-(-)-N-normetazocine skeleton with an N-phenylpropanamide substituent, is a known MOR (μ-opioid receptor) agonist and DOR (δ-opioid receptor) antagonist. mdpi.com Furthermore, analogs where the phenyl ring is replaced by a pyridinyl group have shown high binding affinity for the MOR. mdpi.comresearchgate.netnih.gov This strongly suggests that this compound should be evaluated for its activity at opioid receptors, including binding affinity and functional assays to determine agonist or antagonist properties.
Another critical target to explore is the translocator protein (TSPO) . Oxygen-tethered N-methyl-aryloxypropanamides have been identified as high-affinity TSPO ligands, which are valuable as biomarkers for neuroinflammation. acs.orgnih.gov Given the structural resemblance, investigating the binding of this compound to TSPO could reveal its potential in neurodiagnostics or as a modulator of neuroinflammatory processes.
The potential for enzyme inhibition is another significant research direction. The nicotinamide (B372718) phosphoribosyltransferase (NMPRTase) enzyme, a key player in NAD+ metabolism, is a target in glioma therapy. nih.gov A structure-based drug discovery approach identified a novel inhibitor for this enzyme. nih.gov Screening this compound for inhibitory activity against NMPRTase and other cancer-related enzymes could uncover applications in oncology.
The table below outlines potential in vitro assays to explore these novel mechanistic pathways.
| Potential Target | In Vitro Assay | Rationale |
| Opioid Receptors (MOR, DOR, KOR) | Radioligand Binding Assays, Mouse Vas Deferens (MVD) Assay | The N-phenylpropanamide scaffold is a known opioid receptor ligand. mdpi.comnih.govunict.it |
| Translocator Protein (TSPO) | Competitive Binding Assays with known TSPO radioligands | Structural similarity to known high-affinity TSPO ligands. acs.orgnih.gov |
| Enzyme Inhibition (e.g., NMPRTase) | Enzyme Inhibition Assays, Cell Viability Assays (e.g., MTT) | Potential for interaction with enzymatic active sites. nih.gov |
Challenges and Opportunities in this compound Research
The path forward for this compound research is not without its obstacles, yet these challenges are intrinsically linked to significant opportunities for scientific advancement and therapeutic development.
A primary challenge lies in stereoselectivity . The 2-phenylpropanamide (B1200545) moiety contains a chiral center, and it is well-established that the stereochemistry of a molecule can profoundly impact its pharmacological activity. unict.it For example, studies on the 2R- and 2S-diastereoisomers of the related opioid ligand LP2 revealed that the 2S-isomer possessed a significantly improved pharmacological profile. unict.it Developing synthetic methods that allow for the selective synthesis of each enantiomer of this compound will be crucial for elucidating their individual contributions to any observed biological effects.
Another challenge is the potential for genotype-dependent activity , particularly if the compound is found to interact with targets like TSPO. It has been discovered that human TSPO exhibits genetic polymorphisms that lead to differential binding affinities for various ligands, which can complicate the development of broadly effective diagnostics and therapeutics. acs.orgnih.gov Any research into the TSPO-binding properties of this compound must account for these genetic variations.
Despite these challenges, the opportunities are vast. The compound's potential to act as a lead compound for drug discovery is a significant driver of research. ontosight.ai Its simple yet pharmacologically relevant structure makes it an ideal starting point for the development of more complex and potent analogs targeting a range of conditions, from pain to neuroinflammation and cancer. nih.govunict.it
The opportunity to develop multi-target ligands is particularly compelling. The search for analgesics with reduced side effects has led to the exploration of compounds that can interact with both opioid receptors and other targets like the sigma-1 (σ1) receptor. unict.it Investigating whether this compound or its derivatives can modulate multiple receptor systems simultaneously could lead to the development of safer and more effective pain therapeutics.
Finally, there is a substantial opportunity for its use as a molecular probe or a building block in materials science . ontosight.ai Its ability to interact with biological targets could be harnessed to create tools for studying complex biological processes, while its chemical structure may lend itself to the synthesis of novel functional materials. ontosight.ai
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-N-pyridin-2-ylpropanamide, and how can reaction efficiency be optimized?
- Methodological Answer : A standard approach involves coupling 2-phenylpropanoyl chloride with 2-aminopyridine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Optimize efficiency by using coupling agents like EDCI/HOBt to enhance amide bond formation. Reaction temperatures between 0–5°C minimize side reactions. Monitor progress via TLC (ethyl acetate/hexane, 1:1) and purify via silica column chromatography (yield: ~60–75%). Schlenk techniques are recommended for moisture-sensitive intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should be observed?
- Methodological Answer :
- 1H NMR (DMSO-d6): Amide NH proton at δ 10.2–10.5 ppm (singlet), pyridine protons as multiplet (δ 7.5–8.5), and phenyl protons as multiplet (δ 7.2–7.4).
- 13C NMR : Carbonyl carbon at δ ~170 ppm, aromatic carbons (pyridine/phenyl) between δ 120–150 ppm.
- Mass Spectrometry (ESI+) : Expected [M+H]+ at m/z 253.3 (C14H14N2O). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (N2/Ar) at –20°C. Desiccate with silica gel to prevent hydrolysis. Stability studies (TGA/DSC) indicate thermal decomposition above 150°C. Regularly assess purity via HPLC; repurify using recrystallization (ethanol/water) if purity drops below 95% .
Q. What are the critical parameters to assess when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Heat Dissipation : Use jacketed reactors to control exothermic reactions.
- Solvent Volume : Maintain substrate concentration (0.1–0.5 M) to balance reaction rate and mixing efficiency.
- Purification : Transition from column to flash chromatography for scalability. Pilot runs at 50% target scale identify operational risks (e.g., solvent recovery, byproduct accumulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for similar propanamide derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive controls for enzyme inhibition). Perform dose-response curves across multiple models (e.g., HEK293 vs. CHO cells). Metabolite profiling via LC-MS/MS identifies degradation products that may interfere with activity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies mitigate low yields caused by steric hindrance during synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to overcome steric barriers .
- Bulky Bases : Use DIPEA instead of triethylamine to improve amine deprotonation.
- Alternative Acylating Agents : Replace acid chlorides with activated esters (e.g., pentafluorophenyl esters) for milder conditions.
- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal formation .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with X-ray crystal structures of target enzymes (e.g., kinases) to identify binding poses. Prioritize poses with hydrogen bonds to pyridine and phenyl groups.
- QSAR Models : Train on datasets of structurally similar amides to predict IC50 values.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-receptor complex stability. Validate predictions with SPR or ITC assays .
Q. How should researchers analyze unexpected byproducts formed during synthesis?
- Methodological Answer :
- LC-MS/MS : Compare fragmentation patterns with databases (e.g., PubChem) to hypothesize structures.
- Isolation : Use prep-HPLC to isolate byproducts (>90% purity).
- Structural Elucidation : Perform 2D NMR (HSQC, HMBC) to assign connectivity. Adjust reaction conditions (e.g., lower temperature, anhydrous solvents) to suppress byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
